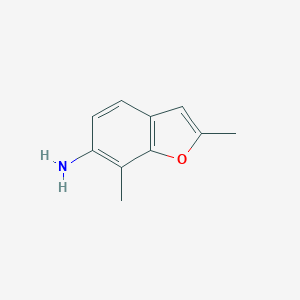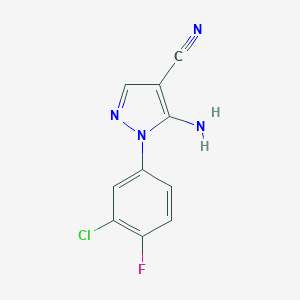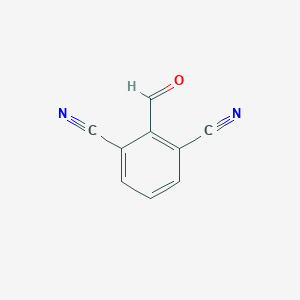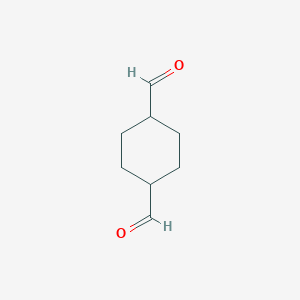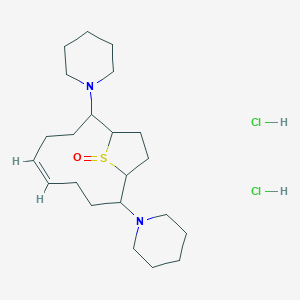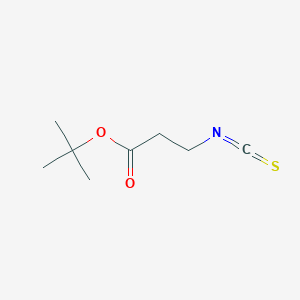![molecular formula C32H45FN4O7S3 B067191 (3aR,6S,7aS)-N-tert-butyl-5-[(2R,3S)-3-[[(2S)-3-(4-fluorophenyl)sulfonyl-2-(methanesulfonamido)propanoyl]amino]-2-hydroxy-4-phenylbutyl]-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridine-6-carboxamide CAS No. 169168-43-8](/img/structure/B67191.png)
(3aR,6S,7aS)-N-tert-butyl-5-[(2R,3S)-3-[[(2S)-3-(4-fluorophenyl)sulfonyl-2-(methanesulfonamido)propanoyl]amino]-2-hydroxy-4-phenylbutyl]-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thieno(3,2-c)pyridine-6-carboxamide, N-(1,1-dimethylethyl)-5-(3-((3-((4-fluorophenyl)sulfonyl)-2-((methylsulfonyl)amino)-1-oxopropyl)amino)-2-hydroxy-4-phenylbutyl)octahydro-, (3aR-(3aalpha,5(2R*,3S*(S*)),6beta,7aalpha))- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a thieno[3,2-c]pyridine core, which is known for its biological activity and potential therapeutic benefits.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thieno(3,2-c)pyridine-6-carboxamide derivatives typically involves multi-step organic synthesis. Common synthetic routes may include:
Formation of the Thieno[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of various functional groups such as carboxamide, sulfonyl, and hydroxyl groups through reactions like amidation, sulfonylation, and hydroxylation.
Final Assembly: Coupling of the functionalized intermediates to form the final compound.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization may be employed for purification.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the hydroxyl and amine groups.
Reduction: Reduction reactions can be used to modify the sulfonyl groups.
Substitution: Various substitution reactions can be performed on the aromatic rings and other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.
Material Science: Potential use in the development of novel materials with unique electronic or optical properties.
Biology and Medicine
Pharmaceuticals: Potential therapeutic applications due to its biological activity. It may act as an inhibitor or modulator of specific enzymes or receptors.
Biological Research: Used as a tool compound to study biological pathways and mechanisms.
Industry
Chemical Industry: Used in the synthesis of other complex organic molecules.
Pharmaceutical Industry: Development of new drugs and therapeutic agents.
作用機序
The mechanism of action of Thieno(3,2-c)pyridine-6-carboxamide derivatives typically involves interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific structure and functional groups of the compound.
類似化合物との比較
Similar Compounds
Thieno[2,3-b]pyridine Derivatives: Similar core structure but different substitution patterns.
Pyridine Carboxamides: Compounds with a pyridine ring and carboxamide group.
Sulfonyl-Containing Compounds: Compounds with sulfonyl functional groups.
Uniqueness
Thieno(3,2-c)pyridine-6-carboxamide derivatives are unique due to their specific substitution pattern and functional groups, which confer distinct biological and chemical properties. This uniqueness makes them valuable for specific applications in medicinal chemistry and materials science.
特性
CAS番号 |
169168-43-8 |
|---|---|
分子式 |
C32H45FN4O7S3 |
分子量 |
712.9 g/mol |
IUPAC名 |
(3aR,6S,7aS)-N-tert-butyl-5-[(2R,3S)-3-[[(2S)-3-(4-fluorophenyl)sulfonyl-2-(methanesulfonamido)propanoyl]amino]-2-hydroxy-4-phenylbutyl]-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridine-6-carboxamide |
InChI |
InChI=1S/C32H45FN4O7S3/c1-32(2,3)35-31(40)27-17-29-22(14-15-45-29)18-37(27)19-28(38)25(16-21-8-6-5-7-9-21)34-30(39)26(36-46(4,41)42)20-47(43,44)24-12-10-23(33)11-13-24/h5-13,22,25-29,36,38H,14-20H2,1-4H3,(H,34,39)(H,35,40)/t22-,25+,26-,27+,28-,29+/m1/s1 |
InChIキー |
LYXPKYLWOJGHAC-CMMBNUEMSA-N |
SMILES |
CC(C)(C)NC(=O)C1CC2C(CCS2)CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CS(=O)(=O)C4=CC=C(C=C4)F)NS(=O)(=O)C)O |
異性体SMILES |
CC(C)(C)NC(=O)[C@@H]1C[C@H]2[C@H](CCS2)CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CS(=O)(=O)C4=CC=C(C=C4)F)NS(=O)(=O)C)O |
正規SMILES |
CC(C)(C)NC(=O)C1CC2C(CCS2)CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CS(=O)(=O)C4=CC=C(C=C4)F)NS(=O)(=O)C)O |
| 169168-43-8 | |
同義語 |
Thieno[3,2-c]pyridine-6-carboxamide, N-(1,1-dimethylethyl)-5-[3-[[3-[( 4-fluorophenyl)sulfonyl]-2-[(methylsulfonyl)amino]-1-oxopropyl]amino]- 2-hydroxy-4-phenylbutyl]octahydro-, [3aR-[3aa,5[2R*,3S*(S*)],6b,7aa]]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


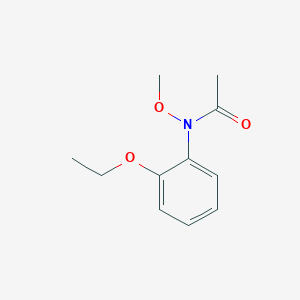
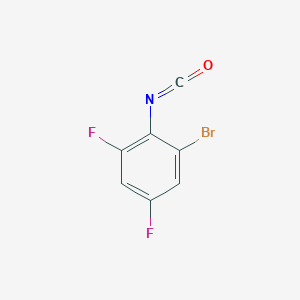
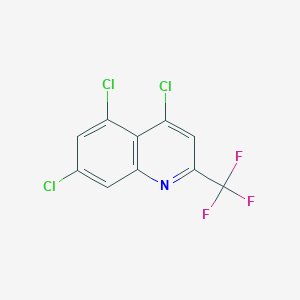
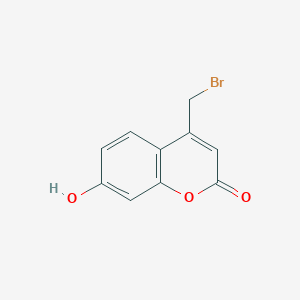
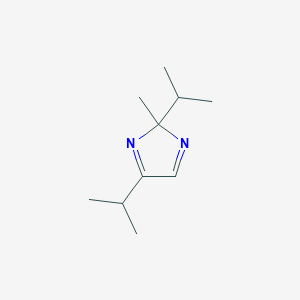
![1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride](/img/structure/B67127.png)
